(1,2,3,4-Tetrahydropyridin-4-yl)methanol hydrochloride
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Overview
Description
(1,2,3,4-Tetrahydropyridin-4-yl)methanol hydrochloride is a chemical compound with a molecular formula of C6H13NO·HCl. It is a derivative of tetrahydropyridine and is commonly used in various chemical and biological research applications. This compound is known for its unique structure, which includes a tetrahydropyridine ring and a methanol group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydropyridin-4-yl)methanol hydrochloride typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 4-pyridinecarboxaldehyde in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to yield the desired tetrahydropyridine derivative. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous hydrogenation of 4-pyridinecarboxaldehyde followed by acidification with hydrochloric acid. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydropyridin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form fully saturated piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation, and amines for amination.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde, 4-pyridinecarboxylic acid.
Reduction: Piperidine derivatives.
Substitution: Halogenated or aminated tetrahydropyridine derivatives.
Scientific Research Applications
(1,2,3,4-Tetrahydropyridin-4-yl)methanol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of neurotransmitter systems and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydropyridin-4-yl)methanol hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound’s methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (1,2,3,6-Tetrahydropyridin-2-yl)methanol hydrochloride
- (1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride
Uniqueness
(1,2,3,4-Tetrahydropyridin-4-yl)methanol hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different profile of interactions with molecular targets, making it valuable for specific research applications.
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyridin-4-ylmethanol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h1,3,6-8H,2,4-5H2;1H |
InChI Key |
FGCFYEGWYPFDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC=CC1CO.Cl |
Origin of Product |
United States |
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